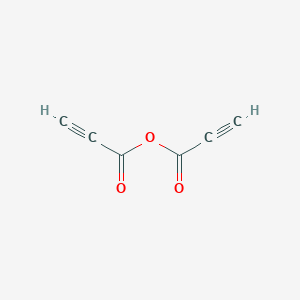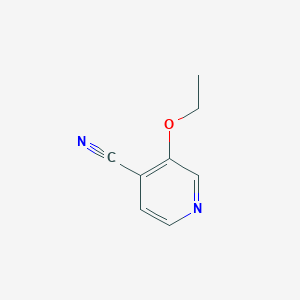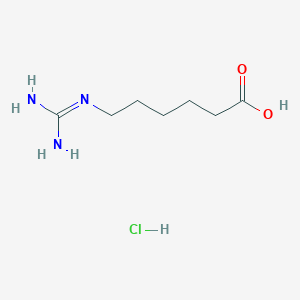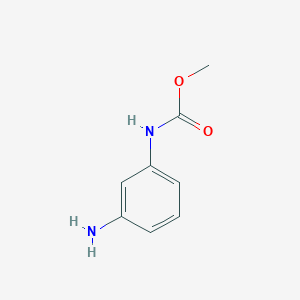
5-Hydroxy-2,4-dimethylheptanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2,4-dimethylheptanenitrile is an organic compound with the molecular formula C9H17NO. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Hydroxy-2,4-dimethylheptanenitrile can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethyl-5-oxoheptanenitrile using sodium borohydride in the presence of a base . This reaction typically occurs under mild conditions and results in the formation of the desired hydroxy compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2,4-dimethylheptanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents, such as alkyl halides and acids, can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Dimethyl-5-oxoheptanenitrile.
Reduction: 2,4-Dimethyl-5-aminoheptane.
Substitution: Depending on the substituent, various derivatives can be formed.
Aplicaciones Científicas De Investigación
5-Hydroxy-2,4-dimethylheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2,4-dimethylheptanenitrile involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dimethyl-7-hydroxynonan-3-one
- 2,4-Dimethyl-5-oxoheptanenitrile
Uniqueness
5-Hydroxy-2,4-dimethylheptanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in various applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
5-hydroxy-2,4-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17NO/c1-4-9(11)8(3)5-7(2)6-10/h7-9,11H,4-5H2,1-3H3 |
Clave InChI |
ZBJUNCRJUNAMOJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)CC(C)C#N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 4-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1367285.png)




